(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a methoxy group, a benzothiazole ring, a piperazine ring, a pyrrolidine ring, and a tosyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the methoxy and tosyl groups could influence its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group could potentially undergo demethylation reactions, while the piperazine ring might participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives involving benzothiazole and piperazine moieties have been tested against various strains of bacteria and fungi, showing variable and modest activity. Such studies suggest that modifications of the benzothiazole and piperazine structure could yield potent antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
Another research area involves the synthesis of novel heterocycles with potential antiproliferative activity. Structural analogs containing benzothiazole and piperazine have been characterized and evaluated for their ability to inhibit cancer cell proliferation, highlighting the potential use of these compounds in cancer research (Benaka Prasad et al., 2018).
Anti-Inflammatory and Analgesic Agents
Further studies have focused on the synthesis of novel compounds derived from benzothiazole for their anti-inflammatory and analgesic properties. These studies aim to discover new medications that can effectively manage pain and inflammation, with some compounds showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
Compounds with benzothiazole and piperazine frameworks have also been studied for their interactions with biological receptors, such as the CB1 cannabinoid receptor. These studies contribute to the understanding of molecular interactions and the development of receptor-specific drugs (Shim et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Compounds with a benzothiazole ring structure have been studied for their anti-inflammatory properties . They have shown inhibitory activity against COX-1, an enzyme involved in inflammation .
Biochemical Pathways
The inhibition of cox-1 would affect the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis and thus a potential reduction in inflammation .
Result of Action
Based on the related compounds, potential effects could include a reduction in inflammation due to the inhibition of COX-1 . .
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-17-5-8-19(9-6-17)34(30,31)28-11-3-4-21(28)23(29)26-12-14-27(15-13-26)24-25-20-10-7-18(32-2)16-22(20)33-24/h5-10,16,21H,3-4,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMQLQKFZCXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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